Cas no 1202-71-7 (Azacyclododecan-2-one)

Azacyclododecan-2-one 化学的及び物理的性質
名前と識別子
-
- Azacyclododecan-2-one
- 1-Azacyclododecan-2-one
- 11-undecanelactam
- 2-azacyclododecanone
- 2-Aza-cyclododecanone
- Azacyclododecan-2-on
- BB 0262704
- CTK0I1326
- SureCN249693
- undecylolactam
- QFNNDGVVMCZKEY-UHFFFAOYSA-N
- undecalactam
- undecanolactam
- Undecyclolactam
- DTXSID70501418
- BAA20271
- SCHEMBL16417238
- AKOS016344579
- SCHEMBL249693
- 6-Isopropyl-5-methylthiomorpholin-3-one
- CS-0196563
- 1202-71-7
- AS-57444
- A11321
-
- MDL: MFCD23702984
- インチ: 1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13)
- InChIKey: QFNNDGVVMCZKEY-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1[H]
計算された属性
- せいみつぶんしりょう: 183.16243
- どういたいしつりょう: 183.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.1
じっけんとくせい
- 密度みつど: 0.892
- ふってん: 302.517 °C at 760 mmHg
- フラッシュポイント: 178.798 °C
- PSA: 29.1
Azacyclododecan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM342109-250mg |
Azacyclododecan-2-one |
1202-71-7 | 95%+ | 250mg |
$1429 | 2022-06-14 | |
eNovation Chemicals LLC | D584088-500mg |
1-Azacyclododecan-2-one |
1202-71-7 | 95% | 500mg |
$585 | 2024-05-24 | |
Aaron | AR0038M1-1g |
Azacyclododecan-2-one |
1202-71-7 | 95% | 1g |
$2597.00 | 2025-02-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A25790-100mg |
AZacyclododecan-2-one |
1202-71-7 | 95% | 100mg |
¥2989.0 | 2024-07-16 | |
eNovation Chemicals LLC | D584088-500mg |
1-Azacyclododecan-2-one |
1202-71-7 | 95% | 500mg |
$585 | 2025-02-28 | |
eNovation Chemicals LLC | D584088-1g |
1-Azacyclododecan-2-one |
1202-71-7 | 95% | 1g |
$675 | 2024-05-24 | |
eNovation Chemicals LLC | D584088-5g |
1-Azacyclododecan-2-one |
1202-71-7 | 95% | 5g |
$1185 | 2024-05-24 | |
Aaron | AR0038M1-250mg |
Azacyclododecan-2-one |
1202-71-7 | 95% | 250mg |
$866.00 | 2025-02-11 | |
A2B Chem LLC | AB50029-1g |
Azacyclododecan-2-one |
1202-71-7 | 95% | 1g |
$2770.00 | 2024-04-20 | |
A2B Chem LLC | AB50029-100mg |
Azacyclododecan-2-one |
1202-71-7 | 95% | 100mg |
$471.00 | 2024-04-20 |
Azacyclododecan-2-one 関連文献
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Azacyclododecan-2-oneに関する追加情報
Azacyclododecan-2-one: A Comprehensive Overview of Its Properties, Applications, and Recent Advances
Azacyclododecan-2-one, also known by its CAS Registry Number 1202-71-7, is a unique chemical compound that has garnered significant attention in the field of biomedicine and pharmaceutical research. This molecule belongs to the class of azacycles, which are nitrogen-containing cyclic compounds, and it has shown promising potential in various biomedical applications.
The structural uniqueness ofAzacyclododecan-2-one lies in its 12-membered ring system with a ketone functional group. This structure not only imparts stability but also facilitates interactions with biological systems, making it a valuable compound for drug discovery and development. Recent studies have focused on understanding its pharmacokinetics, bioavailability, and mechanisms of action, which are crucial for advancing its therapeutic applications.
One of the most exciting developments surroundingAzacyclododecan-2-one is its potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to modulate inflammatory pathways, offering a novel approach to treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the compound's therapeutic versatility and pave the way for further clinical exploration.
Another area of active research is the evaluation ofAzacyclododecan-2-one's anticancer properties. By targeting specific oncogenic pathways, this compound has shown cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancers. Its selective toxicity towards cancer cells while sparing normal cells makes it a compelling candidate for cancer therapy.
The synthesis ofAzacyclododecan-2-one has been optimized to enhance yield and purity, which are critical factors for its scalability in pharmaceutical production. Researchers have explored various synthetic routes, including catalytic cycloaddition and ring-closing metathesis, to achieve efficient and sustainable manufacturing processes.
In addition to its therapeutic applications, Azacyclododecan-2-one has also been investigated for its potential as a research tool in pharmacological studies. Its unique chemical properties make it an ideal candidate for exploring fundamental biological mechanisms, such as receptor-ligand interactions and signal transduction pathways.
Recent advancements in computational chemistry have further enhanced our understanding ofAzacyclododecan-2-one's molecular interactions. Through molecular modeling and docking studies, researchers have gained insights into its binding affinity to target proteins, which are essential for designing more effective drugs.
The biopharmaceutical industry has taken notice of the potential ofAzacyclododecan-2-one, with several companies initiating collaborations to explore its commercial applications. Its versatile properties and broad range of applications position it as a key compound in the development of next-generation medicines.
In conclusion, Azacyclododecan-2-one (CAS No 1202-71-7) represents a significant advancement in biomedical research. Its unique structure, coupled with its promising therapeutic properties, positions it as a valuable asset in the development of novel drugs. As research continues to uncover new applications and refine its delivery mechanisms, Azacyclododecan-2-one is poised to play a pivotal role in addressing unmet medical needs.
1202-71-7 (Azacyclododecan-2-one) 関連製品
- 1121-89-7(piperidine-2,6-dione)
- 27563-67-3(N-Methyldodecanamide)
- 935-30-8(Azonan-2-one)
- 105-60-2(Caprolactam)
- 6225-10-1(N-Methylvaleramide)
- 13276-08-9(Octadecanamide,N-octadecyl-)
- 675-20-7(piperidin-2-one)
- 189939-61-5(PALMITOYLISOPROPYLAMIDE)
- 110-30-5(N,N'-Ethylenebisstearamide)
- 78761-26-9(D(-)-Ac-α-phenylglycinol)




